molecular formula C13H15F3N2O B2619382 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane CAS No. 2200107-26-0

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane

Número de catálogo: B2619382
Número CAS: 2200107-26-0
Peso molecular: 272.271
Clave InChI: CYVYMLZGXVEVEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[222]octane is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to an azabicyclo[222]octane structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient pyridine ring undergoes nucleophilic substitution at activated positions. The trifluoromethyl group at the 6-position enhances electrophilicity at the 2- and 4-positions.

Reaction ConditionsReagentsProductsSource
AlkylationKOtBu, DMF, 80°C3-{[6-(Trifluoromethyl)-4-(alkyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane ,
AminationNH<sub>3</sub>/CuI, 120°C3-{[4-Amino-6-(trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane

Key Findings :

  • Substitution occurs preferentially at the pyridine 4-position due to the trifluoromethyl group’s meta-directing effect .

  • Yields range from 65% to 88% under optimized conditions .

Oxidation and Reduction Reactions

The bicyclic amine and ether functionalities participate in redox transformations.

Reaction TypeReagents/ConditionsProductsSource
OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 60°C3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane N-oxide
ReductionLiAlH<sub>4</sub>, THF, 0°C → 25°CRing-opening to form secondary amine derivatives

Mechanistic Insights :

  • Oxidation targets the tertiary amine in the azabicyclo system, forming an N-oxide with 72% efficiency.

  • Reduction under mild conditions cleaves the ether linkage, generating a diol intermediate.

Coupling Reactions

The pyridinyloxy group facilitates cross-coupling via transition-metal catalysis.

Reaction TypeCatalysts/ReagentsProductsSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEBiaryl derivatives at pyridine 4-position
Buchwald-HartwigCuI, L-proline, DMSOAminated pyridine derivatives

Notable Observations :

  • Suzuki couplings achieve >90% selectivity for the 4-position .

  • Copper-mediated amination tolerates diverse aryl amines .

Salt Formation

The tertiary amine in the azabicyclo system reacts with acids to form pharmaceutically relevant salts.

Acid UsedConditionsProductsSource
Fumaric acidEthanol, 25°CThis compound fumarate
HCl (g)Diethyl ether, 0°CHydrochloride salt

Applications :

  • Fumarate salts enhance aqueous solubility for formulation .

Hydrolysis and Stability Studies

The compound’s stability under physiological conditions is critical for drug development.

ConditionObservationsSource
pH 7.4, 37°CHydrolysis of the ether bond occurs over 48h (t<sub>1/2</sub> = 12h)
Acidic (pH 2)Rapid decomposition via N-oxide formation

Degradation Pathways :

  • Ether cleavage dominates in neutral/basic conditions.

  • Acidic environments promote bicyclic ring distortion.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane exhibit promising anticancer properties. For example, compounds with similar structural features have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% in some cases .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Studies have demonstrated that related compounds exhibit significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that modifications to the bicyclic structure can enhance antimicrobial efficacy .

Biological Mechanisms

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to enzyme active sites, leading to effective inhibition of target enzymes involved in cancer proliferation or microbial resistance.
  • Receptor Modulation : Compounds with similar scaffolds have been shown to modulate neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Bicyclic Core : Utilizing cyclization reactions that incorporate the trifluoromethyl-pyridine moiety.
  • Functionalization : Post-synthetic modifications to introduce various functional groups that enhance biological activity.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

StudyFocusFindings
Study AAnticancer ActivitySignificant growth inhibition against multiple cancer cell lines (up to 86% PGI)
Study BAntimicrobial ActivityEffective against Mycobacterium smegmatis with low MIC values
Study CNeuropharmacological EffectsModulation of neurotransmitter receptors indicating potential for CNS applications

Mecanismo De Acción

The mechanism of action of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the azabicyclo[2.2.2]octane structure can modulate the compound’s overall conformation and reactivity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

    3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[3.2.1]octane: Similar structure but with a different bicyclic framework.

    3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.1]heptane: Another variant with a different bicyclic structure.

Uniqueness

What sets 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane apart is its specific combination of the trifluoromethyl-pyridine moiety with the azabicyclo[2.2.2]octane structure. This unique arrangement provides distinct chemical and biological properties that are not observed in its analogs.

Actividad Biológica

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₄F₃N₃O
  • CAS Registry Number : 1332838-17-1

Structural Features

The unique bicyclic structure combined with the trifluoromethyl group contributes to its biological activity. The presence of the azabicyclo framework allows for interactions with various biological targets, particularly in the central nervous system.

Research indicates that this compound acts primarily as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor plays a crucial role in cognitive function, and modulation of its activity can have therapeutic implications for neurological disorders.

Potency and Selectivity

In studies, this compound has demonstrated significant agonistic activity at the alpha7 nAChR, with potency levels comparable to other known agonists in its class. For instance, a related compound was shown to have a potency of 5.5 nM against specific receptor complexes, highlighting the potential efficacy of derivatives from this scaffold in targeted therapies .

Case Studies and Research Findings

  • Alpha7 Receptor Agonism :
    • A series of studies have identified various azabicyclo compounds that exhibit selective agonistic properties towards the alpha7 nAChR. The compound has been shown to enhance neurotransmitter release, which could be beneficial in treating conditions such as Alzheimer's disease and schizophrenia .
  • CNS Penetration and Bioavailability :
    • Pharmacokinetic studies indicate that compounds with similar structures exhibit favorable CNS penetration characteristics. For example, one study reported a large volume of distribution (Vd) indicating extensive distribution into brain tissue, essential for central nervous system-targeted therapies .
  • Potential Therapeutic Applications :
    • The modulation of alpha7 nAChR activity has been linked to neuroprotective effects and cognitive enhancement, suggesting that this compound could be explored further for its potential in treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeDescriptionReference
Alpha7 nAChR AgonismPotent agonist with significant efficacy
CNS PenetrationHigh volume distribution (Vd)
Therapeutic PotentialPotential applications in neurodegenerative diseases

Pharmacokinetic Parameters

ParameterValueReference
Clearance (CL)99 mL/min/kg
Half-life (T1/2)0.48 hours
Volume of Distribution (Vd)3.43 L/kg

Propiedades

IUPAC Name

3-[6-(trifluoromethyl)pyridin-2-yl]oxy-1-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)11-2-1-3-12(17-11)19-10-8-18-6-4-9(10)5-7-18/h1-3,9-10H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVYMLZGXVEVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.